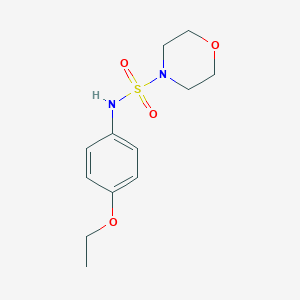
N-(4-ethoxyphenyl)morpholine-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)morpholine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is known for its potent and selective blocking action on the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-ethoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)morpholine-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-(4-ethoxyphenyl)morpholine-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in cardiac cells where it blocks the IKr current.
Medicine: Investigated for its potential therapeutic applications, including its role as an antiarrhythmic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The primary mechanism of action of N-(4-ethoxyphenyl)morpholine-4-sulfonamide involves its selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This action helps regulate the cardiac action potential and can prevent arrhythmias. The compound targets specific potassium channels, thereby modulating their activity and stabilizing the cardiac rhythm.
相似化合物的比较
N-(4-ethoxyphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide derivatives, such as:
E-4031: Another potent IKr blocker with similar applications in cardiac research.
Sotalol: A beta-blocker with additional IKr blocking properties.
Dofetilide: A selective IKr blocker used clinically as an antiarrhythmic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable tool in both research and therapeutic contexts .
属性
IUPAC Name |
N-(4-ethoxyphenyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12-5-3-11(4-6-12)13-19(15,16)14-7-9-17-10-8-14/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLHIPLOGGCGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[2-(4-morpholinyl)-2-thioxoethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B497003.png)
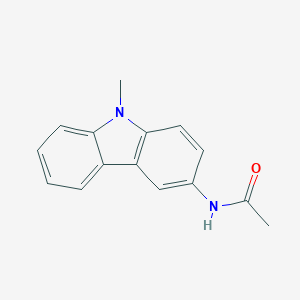
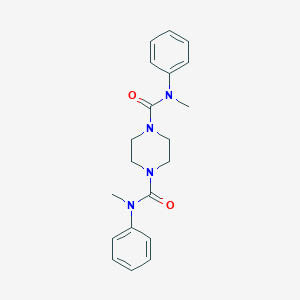
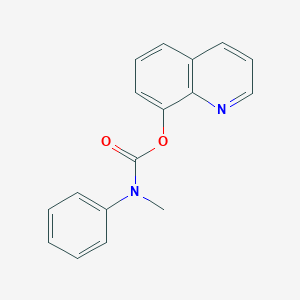
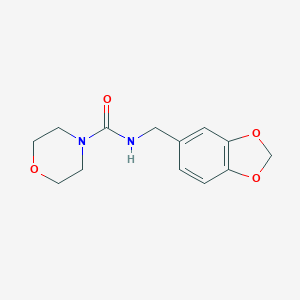

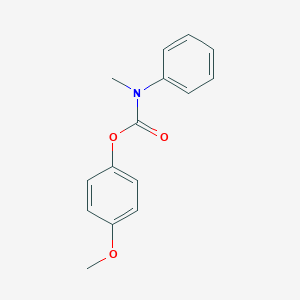
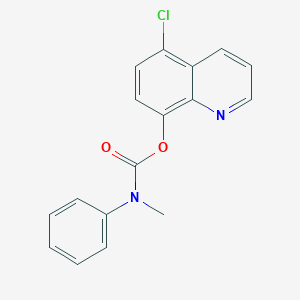
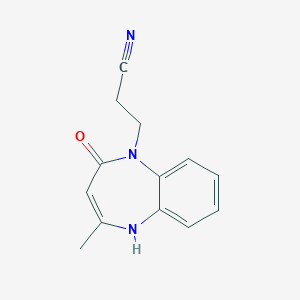
![1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B497017.png)
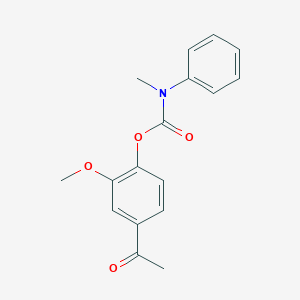

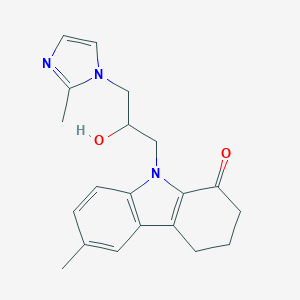
![9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B497022.png)
